1-(3,4-dimethylphenyl)-N-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Mitochondrial ROS Complex III inhibitor Kinase inhibitor

1-(3,4-Dimethylphenyl)-N-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 890887-39-5) belongs to the 4-amino-substituted pyrazolo[3,4-d]pyrimidine class, a privileged scaffold in kinase inhibitor discovery. This heterocyclic core is widely exploited for designing ATP-competitive inhibitors of tyrosine kinases such as Src, Abl, and RET.

Molecular Formula C21H21N5
Molecular Weight 343.4 g/mol
CAS No. 890887-39-5
Cat. No. B6418298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-dimethylphenyl)-N-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
CAS890887-39-5
Molecular FormulaC21H21N5
Molecular Weight343.4 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)N2C3=NC=NC(=C3C=N2)NC4=CC(=CC(=C4)C)C)C
InChIInChI=1S/C21H21N5/c1-13-7-14(2)9-17(8-13)25-20-19-11-24-26(21(19)23-12-22-20)18-6-5-15(3)16(4)10-18/h5-12H,1-4H3,(H,22,23,25)
InChIKeyAYRPVFMJPPDTMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3,4-Dimethylphenyl)-N-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 890887-39-5) — Compound Identity, Scaffold Class, and Procurement Relevance


1-(3,4-Dimethylphenyl)-N-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 890887-39-5) belongs to the 4-amino-substituted pyrazolo[3,4-d]pyrimidine class, a privileged scaffold in kinase inhibitor discovery. This heterocyclic core is widely exploited for designing ATP-competitive inhibitors of tyrosine kinases such as Src, Abl, and RET . The compound features a 3,4-dimethylphenyl substituent at the N1 position of the pyrazolo[3,4-d]pyrimidine ring and a 3,5-dimethylphenylamino group at the C4 position, defining a specific substitution pattern that distinguishes it from numerous in-class analogs. The molecular formula is C₂₁H₂₁N₅ (MW 343.4 g/mol), and the compound is typically supplied as a research-grade screening molecule with ≥95% purity, intended for non-human research use .

Why 1-(3,4-Dimethylphenyl)-N-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Cannot Be Replaced by Arbitrary Pyrazolo[3,4-d]pyrimidin-4-amines


The pyrazolo[3,4-d]pyrimidin-4-amine chemotype is highly sensitive to the substitution pattern on both the N1-phenyl ring and the C4-amino group. Even subtle changes — such as the position or number of methyl groups — can profoundly alter kinase selectivity profiles, cellular potency, and polypharmacology . For example, the closely related analog S3QEL-2 (differing only in the C4-amino substituent) shows selective suppression of mitochondrial complex III superoxide production rather than kinase inhibition, illustrating how a single site modification redirects the biological target landscape . Generic substitution with an uncharacterized in-class compound therefore carries a high risk of introducing unintended off-target activity or losing the desired polypharmacological signature, which is unacceptable for reproducible research and target validation studies.

Quantitative Differential Evidence for 1-(3,4-Dimethylphenyl)-N-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 890887-39-5) vs. Closest Analogs


C4-Substituent-Driven Functional Divergence: Target Compound vs. S3QEL-2 (CAS 890888-12-7) in Mitochondrial Superoxide Suppression

The target compound and S3QEL-2 share an identical N1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine core but differ at the C4-amino substituent: the target carries a 3,5-dimethylphenylamino group, whereas S3QEL-2 bears an N,N-dipropylamino group. S3QEL-2 is a validated, cell-permeable suppressor of mitochondrial complex III site IIIQo superoxide production with a reported IC₅₀ of 1.7 µM, and it does not alter normal bioenergetic function at effective concentrations . No published data confirm that the target compound shares this mitochondrial activity; its C4 substituent is sterically bulkier and aromatic, which is incompatible with the established structure-activity relationship for S3QEL-type complex III suppressors. This functional divergence implies that the target compound is unlikely to serve as a drop-in replacement for S3QEL-2 in oxidative stress studies, and conversely, S3QEL-2 cannot substitute for the target compound in assays designed around the 3,5-dimethylphenylamino pharmacophore.

Mitochondrial ROS Complex III inhibitor Kinase inhibitor Structure-activity relationship

Positional Isomer Differentiation: Target Compound vs. N-(2,4-Dimethylphenyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine in Kinase Binding Poses

The target compound (C4-NH-3,5-dimethylphenyl) and its positional isomer N-(2,4-dimethylphenyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine differ solely by the methyl group arrangement on the C4-aniline ring (3,5- vs. 2,4-dimethyl substitution). In 4-amino-substituted pyrazolo[3,4-d]pyrimidines, the C4-aniline group projects into the solvent-accessible region or the ribose pocket of the ATP-binding site, where methyl group position can alter van der Waals contacts, hydrogen-bonding networks, and rotational freedom of the aniline ring . Docking studies on related Src/Abl dual inhibitors demonstrate that meta-substitution (3,5-dimethyl) favors a distinct dihedral angle compared to ortho/para-substitution (2,4-dimethyl), leading to differential steric complementarity with the gatekeeper residue and the hinge region . While direct comparative IC₅₀ data for the target compound are not published, these conformational differences are sufficient to cause selectivity shifts >10-fold among kinase panel members in closely related chemotypes .

Kinase inhibitor Positional isomer ATP-binding pocket Selectivity screening

N1-Phenyl Methylation Pattern Effect: Target Compound vs. N-(3,5-Dimethylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine in Src/Abl Kinase Inhibition

The target compound carries a 3,4-dimethylphenyl group at the N1 position, whereas the analog N-(3,5-dimethylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has an unsubstituted phenyl ring. In the 4-amino-pyrazolo[3,4-d]pyrimidine series, the N1-phenyl substituent occupies the hydrophobic back pocket of the ATP-binding site, and methylation of this ring enhances hydrophobic packing and can improve kinase inhibitory potency by 2- to 5-fold in Src and Abl enzymatic assays . The 3,4-dimethyl substitution pattern provides increased electron density and steric bulk relative to unsubstituted phenyl, which may translate into improved IC₅₀ values and longer target residence time. However, no head-to-head quantitative enzymatic data have been published for this specific compound pair. The patent literature on related pyrazolo[3,4-d]pyrimidine anti-cancer agents confirms that N1-aryl substitution is a critical determinant of both potency and kinase selectivity .

Src kinase Abl kinase Dual inhibitor Anti-cancer

Physicochemical Property Differentiation: Calculated logP and Hydrogen-Bond Donor Count vs. N-(3,5-Dimethylphenyl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

The target compound (C₂₁H₂₁N₅, MW 343.4) and the comparator N-(3,5-dimethylphenyl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 393786-11-3, C₂₀H₁₉N₅, MW 329.4) differ by one methyl group. This additional methyl on the N1-phenyl ring increases the calculated logP by approximately +0.5 units and raises the molecular weight by 14 Da. While both compounds possess one hydrogen-bond donor (the NH at C4), the enhanced lipophilicity of the target compound may improve passive membrane permeability but can also reduce aqueous solubility, affecting assay compatibility in biochemical and cellular screening formats . These physicochemical differences are relevant for procurement decisions when compounds are intended for cell-based assays requiring specific solubility and permeability windows.

Drug-likeness logP Permeability Solubility

Scientifically Justified Application Scenarios for 1-(3,4-Dimethylphenyl)-N-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 890887-39-5)


Kinase Selectivity Profiling in Src/Abl Dual Inhibitor Discovery Programs

This compound is suited as a screening candidate in Src/Abl dual inhibitor discovery, where the 3,4-dimethylphenyl N1-substituent and 3,5-dimethylphenylamino C4-substituent define a distinct pharmacophore space within the pyrazolo[3,4-d]pyrimidine class . Its structural features are expected to favor engagement with the hydrophobic back pocket and hinge region of Src and Abl kinases, providing a basis for selectivity profiling against kinase panels. The compound should be used in cell-free enzymatic assays (e.g., ADP-Glo, radiometric filtration) to establish IC₅₀ values and selectivity scores relative to reference inhibitors such as dasatinib or imatinib.

Negative Control for Mitochondrial Complex III Superoxide Production Assays

Because the target compound shares the N1-(3,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidine core with S3QEL-2 but lacks the N,N-dipropylamino group required for complex III site IIIQo suppression (S3QEL-2 IC₅₀ = 1.7 µM) , it can serve as a structurally matched negative control in mitochondrial ROS studies. This enables researchers to distinguish between core scaffold effects and specific pharmacophore-driven activity in oxidative stress and mitophagy assays.

Structure-Activity Relationship (SAR) Expansion Around the C4-Aniline Substituent

The 3,5-dimethylphenylamino group at C4 represents a specific substitution pattern that has not been extensively characterized in published kinase SAR studies on pyrazolo[3,4-d]pyrimidines . Procurement of this compound supports systematic SAR investigations comparing the effects of aniline substitution patterns (e.g., 3,5-dimethyl vs. 2,4-dimethyl vs. 4-methyl) on kinase potency, selectivity, and cellular efficacy, filling a gap in the current medicinal chemistry literature.

Polypharmacology Assessment in Bcr-Abl-Positive Leukemia Cell Models

Given the established activity of 4-amino-substituted pyrazolo[3,4-d]pyrimidines against Bcr-Abl-positive leukemia cell lines K-562 and KU-812, with demonstrated PARP cleavage indicative of apoptosis induction , this compound can be evaluated for antiproliferative effects and compared with imatinib-resistant models. The dual Src/Abl targeting potential may address resistance mechanisms that emerge under selective Abl inhibition, although direct cellular IC₅₀ data for this specific compound remain to be generated.

Quote Request

Request a Quote for 1-(3,4-dimethylphenyl)-N-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.